3-(2-Ethoxyethyl)piperidine hydrochloride

Description

Chemical Identity and Nomenclature

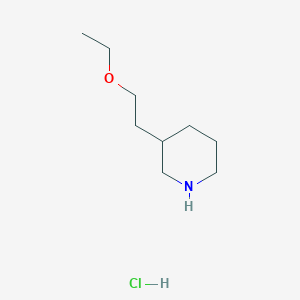

This compound represents a well-characterized member of the substituted piperidine family, distinguished by its specific chemical identity markers and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1185298-20-7, establishing its unique chemical identity in international databases. The molecular formula of this compound is C9H20ClNO, indicating the presence of nine carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom within its structure. The molecular weight has been precisely determined as 193.71 to 193.72 grams per mole, reflecting the combined mass of all constituent atoms including the hydrochloride salt component.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound being formally designated as this compound. This naming system clearly indicates the position of the ethoxyethyl substituent at the third carbon of the piperidine ring structure. The compound is catalogued under MDL number MFCD12026508 in chemical databases, providing an additional unique identifier for research and commercial purposes. Alternative nomenclature systems may refer to this compound using various descriptive approaches, but the systematic name remains the standard for scientific communication and regulatory documentation.

The Simplified Molecular Input Line Entry System representation for this compound is CCOCCC1CNCCC1.[H]Cl, which provides a linear notation describing the molecular structure in a format suitable for computational chemistry applications. This representation clearly shows the ethoxyethyl chain (CCOCC) attached to the piperidine ring system (C1CNCCC1), followed by the hydrochloride component ([H]Cl). The compound exists as a white to off-white crystalline solid under standard conditions, with storage recommendations typically specifying sealed containers maintained at 2-8 degrees Celsius to preserve chemical integrity.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1185298-20-7 | |

| Molecular Formula | C9H20ClNO | |

| Molecular Weight | 193.71-193.72 g/mol | |

| MDL Number | MFCD12026508 | |

| SMILES Notation | CCOCCC1CNCCC1.[H]Cl |

Structural Features and Isomerism

The molecular architecture of this compound exhibits sophisticated structural characteristics that contribute to its unique chemical and physical properties. The core structure consists of a six-membered saturated heterocyclic ring containing five methylene bridges and one amine bridge, which defines the fundamental piperidine framework. The ethoxyethyl substituent is specifically positioned at the third carbon atom of the piperidine ring, creating a branched molecular structure that significantly influences the compound's conformational flexibility and chemical reactivity. This substitution pattern introduces an ether linkage within the side chain, providing additional sites for potential hydrogen bonding and molecular interactions.

The ethoxyethyl group itself consists of a two-carbon ethyl chain terminated with an ethoxy functional group, creating the sequence -CH2-CH2-O-CH2-CH3 extending from the piperidine ring. This structural arrangement introduces both hydrophobic and hydrophilic characteristics to the molecule, with the ether oxygen providing a polar site while the alkyl chains contribute to lipophilic properties. The three-dimensional conformation of this molecule is influenced by the chair conformation typically adopted by six-membered saturated rings, with the ethoxyethyl substituent occupying either axial or equatorial positions depending on thermodynamic and kinetic factors.

Stereochemical considerations for this compound involve potential chirality at the third carbon of the piperidine ring due to the presence of four different substituents. The molecule can theoretically exist as two enantiomers, designated as (R)-3-(2-Ethoxyethyl)piperidine hydrochloride and (S)-3-(2-Ethoxyethyl)piperidine hydrochloride, though commercial preparations may consist of racemic mixtures unless specific stereoselective synthesis methods are employed. The conformational isomerism of the piperidine ring system allows for chair-chair interconversion, with the ethoxyethyl substituent preferentially adopting the equatorial position to minimize steric interactions.

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure, with characteristic peaks observed for the various hydrogen environments within the molecule. The piperidine ring protons typically resonate between 2.23-2.52 and 3.77-3.91 parts per million, while the ethoxy methyl groups appear around 1.17 and 1.40 parts per million. The methylene protons of the ethoxyethyl chain generate signals between 3.49-3.86 parts per million, reflecting their proximity to the electronegative oxygen atom. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-oxygen stretching vibrations around 1276, 1192, and 1173 wavenumbers, along with carbon-nitrogen stretching at approximately 859 wavenumbers.

Historical Development of Piperidine Derivatives

The historical development of piperidine derivatives traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852. Both pioneering researchers obtained piperidine through the reaction of piperine, the active component of black pepper, with nitric acid, establishing the foundational methodology for piperidine chemistry. The name "piperidine" derives from the genus name Piper, reflecting its botanical origins and the Latin word for pepper, which historically connected this chemical family to its natural occurrence in pepper plants.

The industrial production of piperidine evolved significantly during the twentieth century, with the development of catalytic hydrogenation processes for converting pyridine to piperidine using molybdenum disulfide catalysts. This advancement enabled large-scale production of piperidine and its derivatives, facilitating extensive research into substituted piperidine compounds. The chemical equation C5H5N + 3 H2 → C5H10NH represents this fundamental transformation that opened new avenues for pharmaceutical and chemical research. Alternative synthetic approaches, including the modified Birch reduction using sodium in ethanol, provided additional pathways for piperidine production and structural modification.

The development of substituted piperidine derivatives gained momentum throughout the twentieth century as researchers recognized the significant biological activities associated with various substitution patterns. Natural occurrence studies revealed piperidine structures in numerous alkaloids, including piperine from black pepper and lobeline from Indian tobacco, demonstrating the biological significance of this heterocyclic system. The discovery of these naturally occurring compounds provided inspiration for synthetic chemists to develop novel piperidine derivatives with enhanced biological activities and improved pharmaceutical properties.

The specific development of ethoxyethyl-substituted piperidine derivatives represents a more recent advancement in medicinal chemistry, driven by the need for compounds with improved solubility and bioavailability characteristics. Research has shown that the introduction of ethoxyethyl substituents can significantly modify the pharmacological properties of piperidine-based compounds, leading to enhanced therapeutic potential. The synthesis protocols for these specialized derivatives typically involve nucleophilic substitution reactions under basic conditions, utilizing starting materials such as piperidine and ethyl halides to achieve the desired substitution patterns. The development of this compound specifically reflects the ongoing efforts to create structurally diverse piperidine derivatives with optimized chemical and biological properties for pharmaceutical applications.

Modern synthetic chemistry has enabled the production of highly pure this compound through sophisticated purification techniques, including crystallization from acetone and other suitable solvents. The compound has found applications as a synthetic intermediate in the preparation of more complex pharmaceutical compounds, particularly those targeting neurotransmitter systems. Current research continues to explore the potential of this compound and related derivatives in various therapeutic areas, building upon the rich historical foundation established by early piperidine chemistry pioneers.

Properties

IUPAC Name |

3-(2-ethoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-11-7-5-9-4-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDIILKWLMAFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Analgesics and CNS Agents

3-(2-Ethoxyethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various analgesics and central nervous system (CNS) agents. The piperidine ring structure is a common motif in many therapeutic agents due to its ability to interact with neurotransmitter receptors. Research indicates that compounds derived from piperidine have potential applications in treating pain, anxiety, and neurological disorders .

b. Antiepileptic Drugs

The compound has been investigated for its role in the development of antiepileptic medications. The structural similarity to other piperidine derivatives allows it to be explored as a scaffold for designing new antiepileptic agents. Studies have shown that modifications to the piperidine structure can enhance anticonvulsant activity .

Biochemical Research

a. Proteomics Research

this compound is utilized in proteomics studies, where it aids in the analysis of protein interactions and functions. Its biochemical properties make it suitable for use in various assays aimed at understanding protein dynamics within cellular environments .

b. Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition, particularly concerning enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers studying metabolic disorders and drug metabolism .

Chemical Synthesis

a. Intermediate for Complex Molecules

In synthetic organic chemistry, this compound acts as an intermediate for constructing more complex molecular architectures. Its functional groups allow for further chemical modifications, facilitating the synthesis of diverse compounds with potential biological activity .

b. Reactivity and Mechanistic Studies

The reactivity of this compound has been studied to understand its behavior under various reaction conditions. These studies contribute to the broader knowledge of piperidine chemistry and its implications in developing new synthetic methodologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine hydrochlorides with diverse substituents exhibit varied physicochemical and pharmacological properties. Below is a structured comparison of 3-(2-Ethoxyethyl)piperidine hydrochloride with structurally related analogs:

Structural Analogues and Substituent Effects

Key Observations :

- Local Anesthetic Activity : Kazcaine, which shares the 2-ethoxyethyl group but includes a benzoyloxy moiety, demonstrates higher molecular weight and enhanced local anesthetic efficacy compared to lidocaine .

- Receptor Specificity: Pitolisant’s bulky 4-chlorophenylpropoxy chain enables selective H3 receptor antagonism, whereas smaller substituents (e.g., ethoxyethyl) may favor non-receptor-mediated mechanisms like sodium channel blockade .

Physicochemical Properties

Key Observations :

Biological Activity

3-(2-Ethoxyethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique ethoxyethyl substitution, which may influence its interaction with biological targets and its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H19ClN2O

- Molecular Weight : 220.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Piperidine derivatives are known for their diverse pharmacological profiles, including effects on the central nervous system (CNS), antimicrobial properties, and potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study on similar piperidine compounds demonstrated their effectiveness against various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine derivative A | 0.24 - 0.97 | C. auris |

| Piperidine derivative B | 4 - 6.25 | M. tuberculosis |

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, including anxiolytic and analgesic activities. In silico studies suggest that modifications in the piperidine ring can enhance binding affinity to neurotransmitter receptors, leading to improved therapeutic outcomes.

Case Studies

- Antifungal Activity : In a comparative study, several piperidine derivatives were tested against Candida auris. The derivatives showed promising antifungal activity with MIC values ranging from 0.24 to 0.97 µg/mL, suggesting that structural modifications can significantly impact efficacy.

- Cancer Research : Another study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. The compounds demonstrated the ability to induce apoptosis and inhibit cell proliferation, indicating their potential as anticancer agents.

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related studies on piperidine derivatives indicate a generally low toxicity profile when administered at therapeutic doses. Further research is needed to establish a comprehensive toxicity profile for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.